
(4-(1-Aminoallyl)-3-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1-Aminoallyl)-3-fluorophenyl)methanol is an organic compound that features a fluorinated phenyl ring with an aminoallyl group and a methanol group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Aminoallyl)-3-fluorophenyl)methanol typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a fluorinated benzene derivative.
Substitution Reaction: Introduce the aminoallyl group via a nucleophilic substitution reaction.
Reduction: Reduce the intermediate product to obtain the methanol group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the aminoallyl group.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of (4-(1-Aminoallyl)-3-fluorobenzaldehyde) or (4-(1-Aminoallyl)-3-fluorobenzoic acid).
Reduction: Formation of (4-(1-Aminoethyl)-3-fluorophenyl)methanol.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine
Drug Development: Possible applications in the development of pharmaceuticals due to its unique structure.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
作用機序
The mechanism of action for (4-(1-Aminoallyl)-3-fluorophenyl)methanol would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- (4-(1-Aminoallyl)-3-chlorophenyl)methanol
- (4-(1-Aminoallyl)-3-bromophenyl)methanol
- (4-(1-Aminoallyl)-3-iodophenyl)methanol
Uniqueness
The presence of the fluorine atom in (4-(1-Aminoallyl)-3-fluorophenyl)methanol can significantly influence its chemical reactivity and biological activity compared to its halogenated analogs. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to different pharmacokinetic properties.
特性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
[4-(1-aminoprop-2-enyl)-3-fluorophenyl]methanol |
InChI |
InChI=1S/C10H12FNO/c1-2-10(12)8-4-3-7(6-13)5-9(8)11/h2-5,10,13H,1,6,12H2 |
InChIキー |
IXFOVNXJABTFOD-UHFFFAOYSA-N |
正規SMILES |
C=CC(C1=C(C=C(C=C1)CO)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


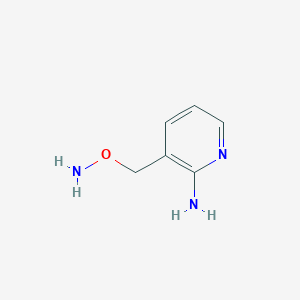


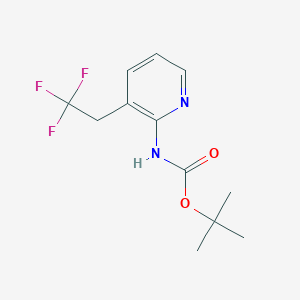
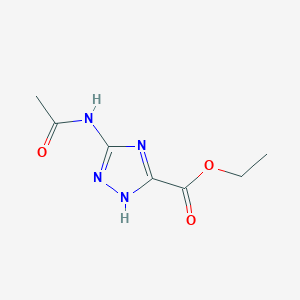


![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
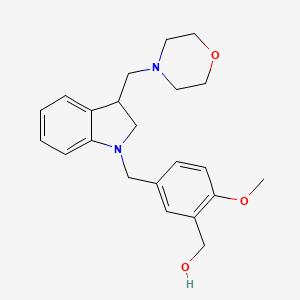
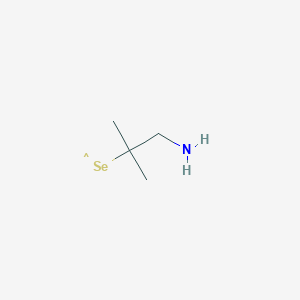

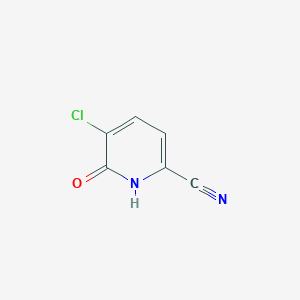
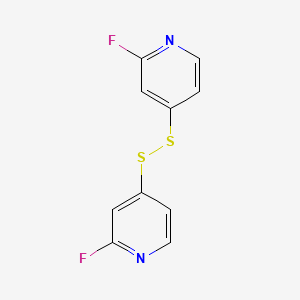
![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
